molecular formula C6H7NO3S B12882083 (E)-2-(Furan-2-yl)ethenesulfonamide

(E)-2-(Furan-2-yl)ethenesulfonamide

Cat. No.: B12882083
M. Wt: 173.19 g/mol
InChI Key: UUSPWJDICSRFME-HWKANZROSA-N
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Description

(E)-2-(Furan-2-yl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone and a furan-2-yl substituent. The furan moiety, a five-membered aromatic oxygen heterocycle, contributes to electronic and steric properties that influence binding interactions with biological targets such as tubulin or CDC25B .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

(E)-2-(furan-2-yl)ethenesulfonamide

InChI

InChI=1S/C6H7NO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H,(H2,7,8,9)/b5-3+

InChI Key

UUSPWJDICSRFME-HWKANZROSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/S(=O)(=O)N

Canonical SMILES

C1=COC(=C1)C=CS(=O)(=O)N

Origin of Product

United States

Biological Activity

(E)-2-(Furan-2-yl)ethenesulfonamide is an organic compound that combines a furan ring, an ethene moiety, and a sulfonamide functional group. This unique structure is associated with various biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections provide a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a double bond between the carbon atoms adjacent to the furan ring and a sulfonamide group attached to the ethene carbon. This structure enables diverse chemical reactivity and biological interactions, making it an intriguing subject for research.

Anticancer Activity

The anticancer potential of (E)-2-(Furan-2-yl)ethenesulfonamide has garnered attention due to its structural similarity to other biologically active compounds.

  • Mechanism of Action :
    • Studies have shown that compounds with sulfonamide groups can inhibit key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). For example, derivatives similar to (E)-2-(Furan-2-yl)ethenesulfonamide exhibited IC50 values in the low micromolar range against these targets .
    • Molecular docking studies suggest that these compounds can establish significant interactions within the binding sites of these receptors, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • In Vitro Studies :
    • In vitro evaluations of related compounds have shown promising results against various human cancer cell lines. For instance, one study reported a significant reduction in cell viability in MCF-7 breast cancer cells treated with phenolic derivatives containing methanesulfonamide fragments .
  • Case Studies :
    • A recent study synthesized several derivatives of furan-containing compounds and assessed their cytotoxicity against multiple human cancer lines. The most potent derivative exhibited an IC50 value as low as 0.183 µM against HER2, indicating strong anticancer potential .

Synthesis Methods

The synthesis of (E)-2-(Furan-2-yl)ethenesulfonamide can be achieved through various chemical reactions involving furan derivatives and sulfonamides. These methods allow for modifications that can enhance the compound's biological activity or alter its pharmacokinetic properties.

Synthesis MethodDescription
Condensation Reaction Involves the reaction of furan derivatives with sulfonamides under acidic or basic conditions to form the desired sulfonamide compound.
Cross-Coupling Reactions Utilizes palladium-catalyzed cross-coupling techniques to introduce various substituents onto the furan or sulfonamide moieties for enhanced activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological activity of ethenesulfonamides is highly dependent on substituents on the aryl rings. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Ar1/Ar2) Yield (%) Melting Point (°C) Notable Biological Activity
(E)-6t (Ref: ) 3-Amino-4-methoxyphenyl / 2,4,6-trimethoxyphenyl 40 160–162 IC50 = 5–10 nM (cancer cells); tubulin polymerization inhibitor
(E)-6p (Ref: ) 3-Hydroxy-4-methoxyphenyl / 2,4,6-trimethoxyphenyl 55 148–150 Prodrug with enhanced solubility; moderate cytotoxicity
(E)-6c (Ref: ) 4-Fluorophenyl / 4-bromophenyl 79 138–140 Anticancer activity (IC50 ~ 20 nM)
(E)-6l (Ref: ) 4-Methoxyphenyl / 4-hydroxy-2,6-dimethoxyphenyl 60 146–148 Moderate tubulin binding affinity
(E)-2-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]ethenesulfonamide (Ref: ) 4-Chlorophenyl / furan-2-yl-ethyl N/A N/A Factor Xa inhibition (preclinical)
LGH00045 (Ref: ) 2-Chlorophenyl / furan-2-yl-vinyl N/A N/A CDC25B inhibitor (IC50 = 0.82 µM)
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH3) and amino (-NH2) groups (e.g., 6t) enhance cytotoxicity, likely due to improved binding to tubulin’s colchicine site . Nitro (-NO2) groups (e.g., 6u) are often reduced to amino derivatives (e.g., 6v) to improve bioavailability and activity . Halogens (e.g., 6c’s bromine) increase lipophilicity, aiding membrane permeability .

Furan vs. In thiazolyl hydrazones (), furan derivatives exhibit antifungal activity (MIC = 250 µg/mL) but are less potent than fluconazole, highlighting the need for optimized substituents .

Prodrug Strategies: Phosphorylation of phenolic -OH groups (e.g., 6p’s prodrug) improves water solubility, addressing a common limitation of sulfonamides .

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